N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803893
InChI: InChI=1S/C22H21N3O2/c26-21(23-13-15-25-14-12-17-6-4-5-9-19(17)25)10-11-22-24-16-20(27-22)18-7-2-1-3-8-18/h1-9,12,14,16H,10-11,13,15H2,(H,23,26)
SMILES:
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14803893

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide -

Specification

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
IUPAC Name N-(2-indol-1-ylethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Standard InChI InChI=1S/C22H21N3O2/c26-21(23-13-15-25-14-12-17-6-4-5-9-19(17)25)10-11-22-24-16-20(27-22)18-7-2-1-3-8-18/h1-9,12,14,16H,10-11,13,15H2,(H,23,26)
Standard InChI Key ZMFWYCHMAJSDRR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C=CC4=CC=CC=C43

Introduction

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound featuring both indole and oxazole rings, which are significant in pharmaceutical chemistry due to their potential biological activities. The compound's structure suggests it could interact with various biological targets, such as receptors or enzymes, potentially influencing pathways related to mood regulation or pain perception.

Synthesis and Chemical Reactions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would typically involve multiple steps, including the formation of the indole and oxazole rings and their subsequent coupling. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for maximizing yield and purity.

This compound can undergo various chemical reactions typical for amides and heterocycles, which are important for modifying its properties or synthesizing derivatives with enhanced biological activity.

Biological Activity and Potential Applications

The indole moiety in N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is known for its ability to mimic neurotransmitters or interact with serotonin receptors, suggesting potential applications in neuropharmacology. Compounds with similar structures may exhibit effects on pathways involved in mood regulation or pain perception.

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